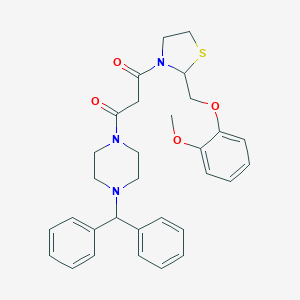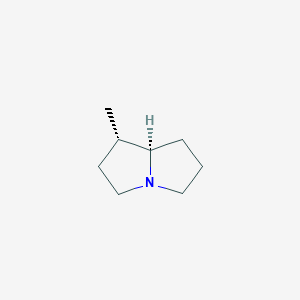
(1S,7AR)-1-methylhexahydro-1H-pyrrolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,7AR)-1-methylhexahydro-1H-pyrrolizine, also known as 1-Me-6-aza-Bicyclo[3.2.0]heptane, is a bicyclic nitrogen-containing compound that has gained attention in the scientific community due to its unique chemical structure and potential applications.
Wirkmechanismus
The mechanism of action of (1S,7AR)-1-methylhexahydro-1H-pyrrolizine involves the inhibition of monoamine oxidase B, which results in increased levels of dopamine and other neurotransmitters in the brain. This increase in neurotransmitter levels can lead to improved cognitive function and mood regulation, making (1S,7AR)-1-methylhexahydro-1H-pyrrolizine a potential therapeutic agent for neurological disorders such as Parkinson's disease and depression.
Biochemical and Physiological Effects:
Studies have shown that (1S,7AR)-1-methylhexahydro-1H-pyrrolizine can have various biochemical and physiological effects, including the inhibition of monoamine oxidase B, the reduction of oxidative stress, and the modulation of neurotransmitter levels. Additionally, the compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (1S,7AR)-1-methylhexahydro-1H-pyrrolizine is its potential as a selective inhibitor of monoamine oxidase B, which can lead to improved cognitive function and mood regulation. Additionally, the compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one limitation of (1S,7AR)-1-methylhexahydro-1H-pyrrolizine is its potential toxicity, which can limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving (1S,7AR)-1-methylhexahydro-1H-pyrrolizine. One potential direction is the development of new therapeutic agents for neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to explore the compound's anti-inflammatory and antioxidant properties and its potential use in the treatment of various diseases. Finally, the toxicity of (1S,7AR)-1-methylhexahydro-1H-pyrrolizine should be further studied to determine its safety and potential for use in human clinical trials.
In conclusion, (1S,7AR)-1-methylhexahydro-1H-pyrrolizine is a unique compound with potential applications in drug discovery and development, as well as in the study of neurological disorders. Its mechanism of action involves the inhibition of monoamine oxidase B, leading to increased levels of neurotransmitters in the brain. The compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, its potential toxicity should be further studied to determine its safety for use in human clinical trials.
Synthesemethoden
The synthesis of (1S,7AR)-1-methylhexahydro-1H-pyrrolizine can be achieved through various methods, including the reduction of pyridinium salts or the cyclization of dienes. One common method involves the reaction of 1,5-hexadiene with hydroxylamine hydrochloride and sodium acetate in acetic acid, followed by hydrogenation using a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
(1S,7AR)-1-methylhexahydro-1H-pyrrolizine has shown potential in various scientific research applications, including drug discovery and development, as well as in the study of neurological disorders. Studies have shown that the compound can act as a selective inhibitor of monoamine oxidase B, an enzyme that plays a role in the breakdown of dopamine and other neurotransmitters. Additionally, (1S,7AR)-1-methylhexahydro-1H-pyrrolizine has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
178035-24-0 |
|---|---|
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
(1S,8R)-1-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |
InChI |
InChI=1S/C8H15N/c1-7-4-6-9-5-2-3-8(7)9/h7-8H,2-6H2,1H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
BFHBAQJJQJPDGF-JGVFFNPUSA-N |
Isomerische SMILES |
C[C@H]1CCN2[C@@H]1CCC2 |
SMILES |
CC1CCN2C1CCC2 |
Kanonische SMILES |
CC1CCN2C1CCC2 |
Synonyme |
1H-Pyrrolizine,hexahydro-1-methyl-,(1S,7aR)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




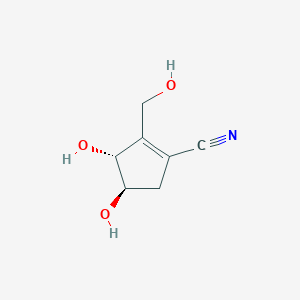
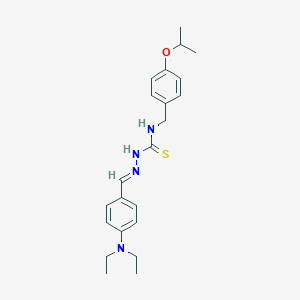
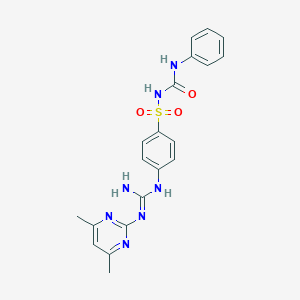
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)


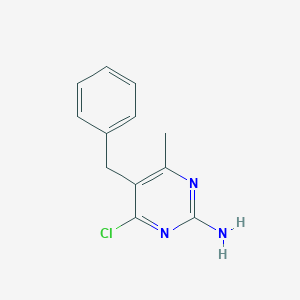
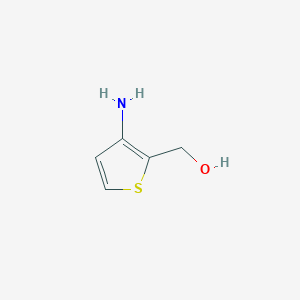
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B66496.png)
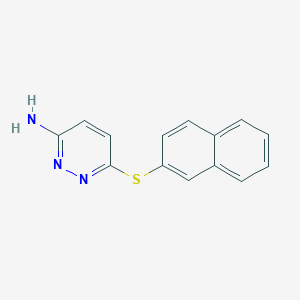
![Furo[3,2-b]pyridin-2-ylmethanol](/img/structure/B66503.png)
![5-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B66512.png)
